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Compound of Interest

Compound Name:
(R)-Butyl 2-(4-

hydroxyphenoxy)propanoate

Cat. No.: B8814916

Get Quote

Abstract & Core Directive
This application note details the stereoselective synthesis of Fluazifop-P-butyl (butyl (2R)-2-{4-

[5-(trifluoromethyl)pyridin-2-yloxy]phenoxy}propanoate), a highly selective

aryloxyphenoxypropionate herbicide.[1][2] Unlike the racemic mixture (Fluazifop-butyl), the "P"

variant consists of the biologically active (R)-enantiomer, which exhibits superior acetyl-CoA

carboxylase (ACCase) inhibition.[1][2]

This protocol prioritizes the chiral inversion strategy, utilizing readily available (S)-lactate

derivatives to generate the (R)-configuration via SN2 nucleophilic substitution.[1][2] This

method ensures high enantiomeric excess (ee > 95%) and industrial scalability.[1][2]

Mechanism of Action & Strategic Rationale
Biological Target: ACCase Inhibition
Fluazifop-P-butyl functions as a prodrug.[1][2] Upon foliar absorption, the butyl ester is

hydrolyzed to the active acid, Fluazifop-P.[2][3] This acid binds specifically to the
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carboxyltransferase domain of plastidic ACCase in grasses (Gramineae), blocking fatty acid

biosynthesis.[2]

Selectivity: Dicots (broadleaf plants) possess a prokaryotic-type ACCase that is insensitive to

this class of herbicides.[1][2]

Chirality: The binding pocket of ACCase is stereospecific; only the (R)-enantiomer fits

effectively.[2] Using the resolved isomer reduces the environmental load by 50% compared

to the racemate.[2]

Retrosynthetic Analysis
The synthesis is designed convergently to maximize yield and stereochemical integrity.[2]

Disconnection A: Esterification of the carboxylic acid with n-butanol.[1][2]

Disconnection B: Ether formation between the phenol and the chiral propionate moiety

(Critical Stereocontrol Step).

Disconnection C: Nucleophilic aromatic substitution (SNAr) to form the biaryl ether

backbone.[2]

Experimental Protocol
Safety & Pre-Requisites

Hazards: 2-Chloro-5-(trifluoromethyl)pyridine is an irritant.[1][2] Hydroquinone is toxic.[1][2]

Solvents (DMF, Toluene) are flammable.[1][2]

PPE: Standard lab coat, nitrile gloves, and fume hood extraction are mandatory.[2]

Inert Atmosphere: All reactions involving deprotonation (using bases like K2CO3 or NaH)

should be conducted under nitrogen or argon to prevent oxidation of phenolic intermediates.

[1][2]

Step 1: Synthesis of the Biaryl Ether Intermediate
Objective: Preparation of 4-[5-(trifluoromethyl)-2-pyridyloxy]phenol.[1][2]
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Reagents:

Hydroquinone (1.1 eq) – Excess used to prevent bis-substitution.[1][2]

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)[1][2]

Potassium Carbonate (K2CO3) (1.2 eq)[1][2]

Solvent: DMSO or DMF (Dry)[1][2]

Procedure:

Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and N2 line,

dissolve Hydroquinone (11.0 g, 0.1 mol) in DMSO (100 mL).

Deprotonation: Add K2CO3 (16.6 g, 0.12 mol) and stir at room temperature for 30 minutes.

The solution will darken as the phenoxide forms.[2]

Addition: Dropwise add 2-Chloro-5-(trifluoromethyl)pyridine (18.1 g, 0.1 mol) over 20

minutes.

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or

HPLC.[1][2]

Workup: Cool to room temperature. Pour into ice-water (500 mL) and acidify to pH 4 with

dilute HCl (to protonate the unreacted hydroquinone and the product phenol).

Purification: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with water and

brine.[1][2] The excess hydroquinone remains largely in the aqueous phase or can be

removed by recrystallization from toluene/hexane.[2]

Yield Target: >85% as a crystalline solid.

Step 2: Stereoselective Coupling (The Inversion Step)
Objective: Synthesis of (R)-Fluazifop-P-butyl via SN2 inversion.[1][2] Critical Insight: To obtain

the (R)-product, we must use an (S)-leaving group source because the SN2 attack by the
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phenoxide nucleophile causes Walden inversion.[1][2] Substrate: (S)-Butyl 2-chloropropionate

or (S)-Butyl 2-(tosyloxy)propionate.[1]

Reagents:

Intermediate from Step 1 (1.0 eq)[1][2]

(S)-Butyl 2-chloropropionate (1.1 eq) (High optical purity required)[1][2]

Potassium Carbonate (1.5 eq)[1][2]

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase transfer catalyst enhances

rate.[1][2]

Solvent: Acetonitrile or Methyl Ethyl Ketone (MEK).[1][2]

Procedure:

Dissolution: Dissolve the pyridyloxy-phenol intermediate (25.5 g, 0.1 mol) in Acetonitrile (250

mL).

Base Addition: Add anhydrous K2CO3 (20.7 g, 0.15 mol) and TBAB (1.6 g).

Chiral Reagent Addition: Add (S)-Butyl 2-chloropropionate (18.1 g, 0.11 mol).

Reflux: Heat to reflux (approx. 80°C) for 3–5 hours.

Mechanism:[3][4][5][6] The phenoxide attacks the chiral center of the propionate.[2] The

(S)-chloride leaves, and the oxygen forms a bond from the opposite side, resulting in the

(R)-configuration.[2]

Monitoring: HPLC using a Chiralcel OD-H column to verify conversion and check for

racemization (which can occur if overheated or if base is too strong).

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve

residue in Toluene, wash with water, dried over MgSO4.[2]
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Isolation: The product, Fluazifop-P-butyl, is an oil.[1][2] It can be purified by distillation under

high vacuum or used directly if purity >95%.[1][2]

Analytical & Quality Control Data
Parameter Specification Method

Appearance Pale yellow to brown liquid Visual Inspection

Assay (GC/HPLC) ≥ 95.0% w/w
Reversed-phase C18, UV 254

nm

Enantiomeric Excess ≥ 98% (R-isomer) Chiral HPLC (Chiralcel OD-H)

Water Content ≤ 0.5% Karl Fischer Titration

Specific Rotation [α]D ≈ +34° (c=1, CHCl3) Polarimetry

Process Visualization (Graphviz)[1][2]
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Key Mechanism

Hydroquinone

Step 1: S_NAr Reaction
(Base: K2CO3, Solvent: DMF, 90°C)

2-Chloro-5-
(trifluoromethyl)pyridine

(S)-Butyl 2-chloropropionate
(Chiral Reagent)

Step 2: S_N2 Inversion Coupling
(Base: K2CO3, Cat: TBAB, Reflux)

Walden Inversion
(S) -> (R)

Intermediate:
4-[5-(trifluoromethyl)-2-pyridyloxy]phenol

Ether Formation

Fluazifop-P-butyl
(R-Enantiomer)

Purification

Stereochemistry:
The nucleophilic attack of the phenoxide
on the (S)-propionate causes inversion,

yielding the active (R)-herbicide.

Click to download full resolution via product page

Caption: Convergent synthesis pathway of Fluazifop-P-butyl highlighting the critical

stereochemical inversion step.[1][2][7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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